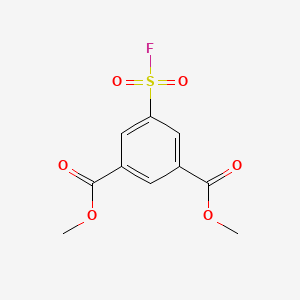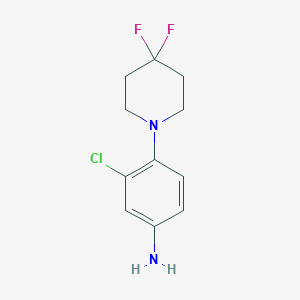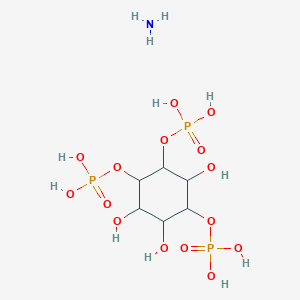
2-Bromo-4,5-dimethylthiophene-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4,5-dimethylthiophene-3-carbaldehyde is a chemical compound belonging to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a bromine atom at the second position, two methyl groups at the fourth and fifth positions, and an aldehyde group at the third position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Méthodes De Préparation
The synthesis of 2-Bromo-4,5-dimethylthiophene-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the bromination of 4,5-dimethylthiophene-3-carbaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position .
Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to achieve higher yields and purity. These methods often incorporate advanced purification techniques like recrystallization and chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
2-Bromo-4,5-dimethylthiophene-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted thiophene derivatives, while oxidation and reduction reactions modify the functional groups present on the thiophene ring .
Applications De Recherche Scientifique
2-Bromo-4,5-dimethylthiophene-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates with anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical structures.
Mécanisme D'action
The mechanism of action of 2-Bromo-4,5-dimethylthiophene-3-carbaldehyde depends on its specific application. In medicinal chemistry, its biological activity is often related to its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and the aldehyde group can influence its binding affinity and selectivity towards these targets, modulating various biochemical pathways .
Comparaison Avec Des Composés Similaires
2-Bromo-4,5-dimethylthiophene-3-carbaldehyde can be compared with other similar compounds, such as:
3-Bromo-4,5-dimethylthiophene-2-carbaldehyde: This compound has the bromine atom at the third position and the aldehyde group at the second position, leading to different reactivity and applications.
4-Bromo-2,5-dimethylthiophene-3-carbaldehyde: This compound has the bromine atom at the fourth position and the aldehyde group at the third position, which may result in distinct chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and suitability for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H7BrOS |
|---|---|
Poids moléculaire |
219.10 g/mol |
Nom IUPAC |
2-bromo-4,5-dimethylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C7H7BrOS/c1-4-5(2)10-7(8)6(4)3-9/h3H,1-2H3 |
Clé InChI |
BUPLOOCSCVGSNU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1C=O)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-1-cyclopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12073637.png)
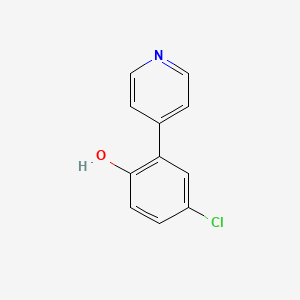


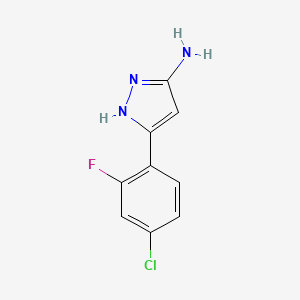

![3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine](/img/structure/B12073670.png)
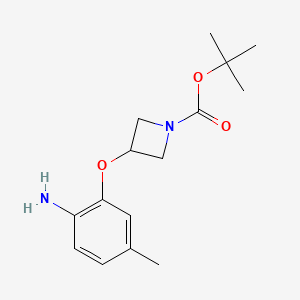

![3-[4-(1,3-Dithiolan-2-yl)phenyl]-5-(ethoxyisopropylaminophosphoryl)thiomethyl-1,2,4-oxadiazole](/img/structure/B12073683.png)

